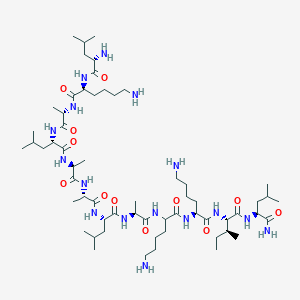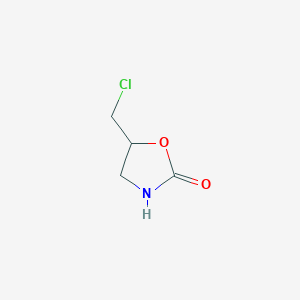
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin
Descripción general
Descripción
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin (HxBDD) is a halogenated organic compound that belongs to the family of dioxins. It is a highly toxic and persistent environmental pollutant that has gained significant attention in recent years due to its adverse effects on human health and the environment. HxBDD is formed as a byproduct of industrial processes, such as waste incineration, and has been found in various environmental compartments, including air, water, soil, and sediments.
Mecanismo De Acción
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Binding of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin to AhR leads to the activation of downstream signaling pathways, resulting in the induction of cytochrome P450 enzymes and the production of reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death and tissue damage.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been shown to have a wide range of biochemical and physiological effects, including developmental toxicity, immunotoxicity, neurotoxicity, and carcinogenicity. Exposure to 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin during critical periods of development can lead to developmental abnormalities, such as reduced birth weight, skeletal malformations, and altered behavior. 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has also been shown to suppress immune function and cause neurobehavioral deficits in animal models. In addition, 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), based on its ability to cause tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a highly toxic and persistent compound that requires careful handling and disposal. Its toxicity and persistence make it a valuable tool for studying the toxicological properties of dioxins and other POPs. However, the use of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin in lab experiments is limited by its high cost, low solubility, and potential for environmental contamination.
Direcciones Futuras
Future research on 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin should focus on its environmental fate and transport, as well as its effects on human health. Studies should also investigate the mechanisms of action of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and its metabolites, as well as the potential for synergistic effects with other environmental pollutants. In addition, the development of alternative methods for synthesizing 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other dioxins should be explored to reduce the environmental impact of their production.
Conclusion:
In conclusion, 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a highly toxic and persistent environmental pollutant that has gained significant attention in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the environmental and health impacts of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other dioxins.
Métodos De Síntesis
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is synthesized by the bromination of dibenzo-dioxin using a mixture of bromine and sulfuric acid. The reaction occurs at high temperature and produces a mixture of isomers, including 1,2,3,4,6,7-1,2,3,4,6,7-Hexabromo-dibenzo-dioxin, which is the most toxic isomer.
Aplicaciones Científicas De Investigación
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been extensively studied for its toxicological properties and environmental fate. It is considered a persistent organic pollutant (POP) due to its long half-life in the environment and ability to bioaccumulate in living organisms. 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been found in various environmental matrices, including air, water, soil, and sediments, and has been detected in human tissues and breast milk.
Propiedades
IUPAC Name |
1,2,3,4,6,7-hexabromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDHYIJHBJEYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908428 | |
| Record name | 1,2,3,4,6,7-Hexabromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin | |
CAS RN |
103456-42-4 | |
| Record name | 1,2,3,4,6,7-Hexabromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















